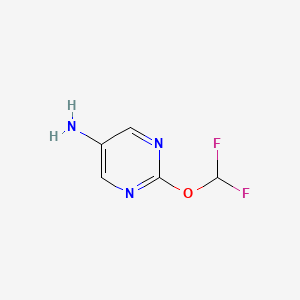
2-(Difluoromethoxy)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C5H5F2N3O. It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)pyrimidin-5-amine typically involves the introduction of a difluoromethoxy group to a pyrimidine ring. One common method is the reaction of 2-chloro-5-nitropyrimidine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by reduction of the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoromethoxy group or the amine group is replaced by other functional groups.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of alkylated or acylated derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-(Difluoromethoxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation. Additionally, it may interact with nucleic acids or proteins, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-aminopyrimidine: Similar in structure but with a fluorine atom instead of a difluoromethoxy group.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms at positions 4 and 6 instead of a difluoromethoxy group.
Pyrrolo[2,3-d]pyrimidine: A fused heterocyclic compound with similar pharmacological properties
Uniqueness
2-(Difluoromethoxy)pyrimidin-5-amine is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development .
Properties
Molecular Formula |
C5H5F2N3O |
|---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C5H5F2N3O/c6-4(7)11-5-9-1-3(8)2-10-5/h1-2,4H,8H2 |
InChI Key |
MJMKRJPXCCTBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















